![molecular formula C19H23N3O B4285208 N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
MPMP has been shown to exert various biochemical and physiological effects. In vitro studies have shown that MPMP can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, MPMP has been shown to inhibit the replication of various viruses, including HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPMP is its broad range of potential applications in various fields. However, one of the limitations of MPMP is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of MPMP. One potential area of research is the development of more efficient synthesis methods for MPMP. Additionally, further studies are needed to fully elucidate the mechanism of action of MPMP and its potential applications in various fields. Finally, future studies should focus on the development of more soluble forms of MPMP to facilitate its use in lab experiments.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. MPMP has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of various plant and insect species.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-4-6-18(13-15)21-19(23)20-17-9-7-16(8-10-17)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWKSOVYOIJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)
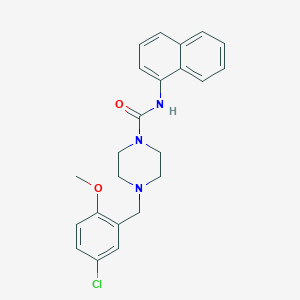
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
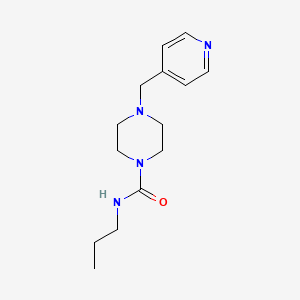
![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)
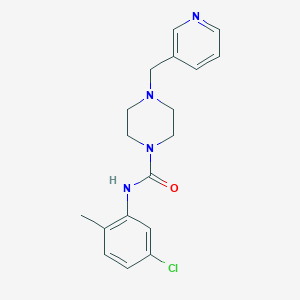
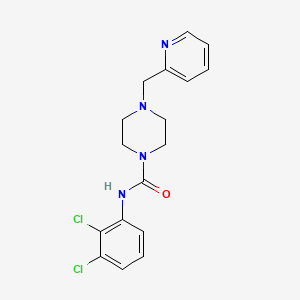
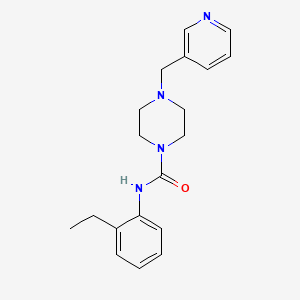
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
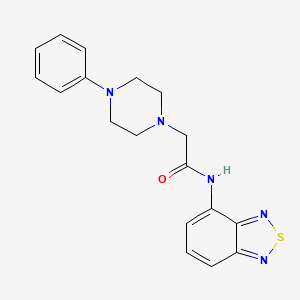
![N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)

